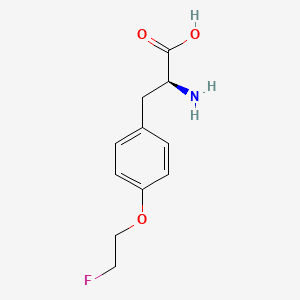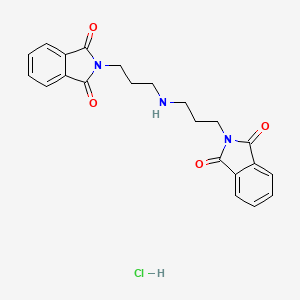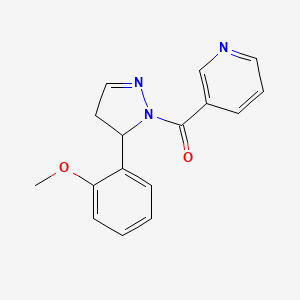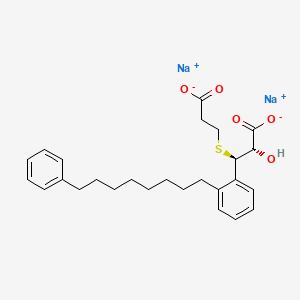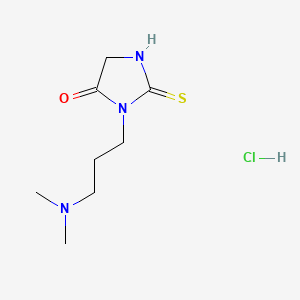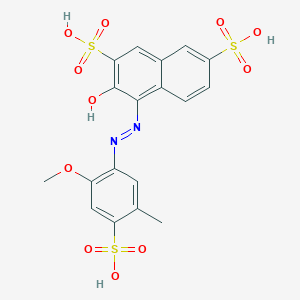
Qyg73hxs6Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid (Qyg73hxs6Q) is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(2-(2-methoxyphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 3-Hydroxy-4-(2-(2-methylphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
Uniqueness
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and applications. The combination of hydroxyl, methoxy, methyl, and sulfonic acid groups provides a wide range of chemical and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
685819-22-1 |
|---|---|
Molecular Formula |
C18H16N2O11S3 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O11S3/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
JCWRXRIYVOSWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


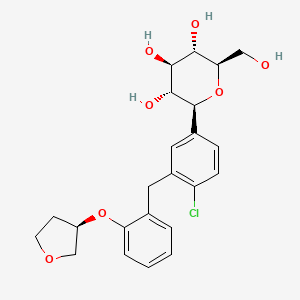
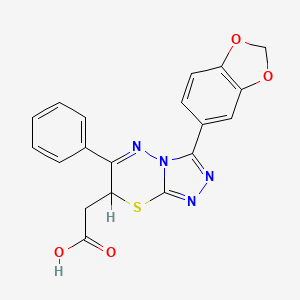
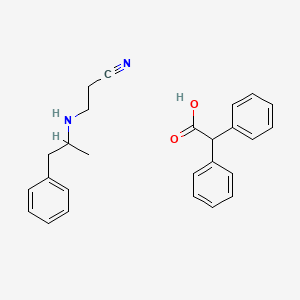
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)

